

# Comparative Efficacy and Mechanism of Golcadomide (CC-99282) in Non-Hodgkin's Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ch282-5   |           |
| Cat. No.:            | B15583236 | Get Quote |

A review of preclinical and clinical data on the novel Cereblon E3 Ligase Modulator (CELMoD) agent, golcadomide, in comparison to established immunomodulatory therapies for relapsed/refractory Non-Hodgkin's Lymphoma.

This guide provides a comprehensive comparison of the experimental results of golcadomide (formerly CC-99282), a next-generation oral CELMoD agent, with the established immunomodulatory drug (IMiD), lenalidomide. The focus is on the reproducibility of experimental findings in the context of treating Non-Hodgkin's Lymphoma (NHL), with a particular emphasis on Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).

# Performance Comparison: Golcadomide vs. Lenalidomide

Golcadomide has demonstrated potent antitumor activity in both preclinical models and clinical trials, showing a significant advantage over earlier generation IMiDs like lenalidomide.[1][2][3] [4] As a CELMoD agent, golcadomide exhibits a more profound and sustained degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for B-cell development and survival.[2][5][6][7] This enhanced mechanism of action is believed to contribute to its stronger antitumor and immunomodulatory effects.[4][8][9]



# Clinical Efficacy in Relapsed/Refractory NHL

The following tables summarize the clinical trial results for golcadomide as a monotherapy and in combination with other agents.

Table 1: Golcadomide Monotherapy in Relapsed/Refractory NHL (CC-99282-NHL-001 Trial)

| Indication                       | Patient<br>Population | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Reference |
|----------------------------------|-----------------------|-----------------------------------|---------------------------|-----------|
| Non-Hodgkin<br>Lymphoma<br>(NHL) | Heavily<br>pretreated | 42%                               | 17%                       | [10]      |
| Follicular<br>Lymphoma (FL)      | Heavily<br>pretreated | 75%                               | 38%                       | [10]      |
| DLBCL and FL<br>(doses ≥ 0.4 mg) | Heavily<br>pretreated | 42%                               | 24% (6 of 25<br>patients) | [11]      |

Table 2: Golcadomide in Combination Therapy for NHL

| Combination | Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) / Complete Metabolic Response (CMR) | Reference | |---|---|---| | Golcadomide + Rituximab | Relapsed/Refractory Follicular Lymphoma | High-risk, heavily pretreated | ~80% | ~60% |[1] | | Golcadomide + R-CHOP | Previously Untreated Aggressive B-Cell Lymphoma | Untreated | 91.1% | 87.9% (at 0.4 mg dose) |[12][13][14] |

# **Key Adverse Events**

The most common treatment-related adverse event observed with golcadomide is neutropenia, which has been reported as manageable with dose modifications and the use of granulocyte colony-stimulating factors.[1][10][11]

# **Experimental Protocols**



The clinical data presented is primarily from the Phase 1/2 CC-99282-NHL-001 (NCT03930953) and the Phase 1b CC-220-DLBCL-001 (NCT04884035) trials.[1][10][12][15]

# Study Design: CC-99282-NHL-001

This is a multicenter, open-label, dose-escalation and expansion study.[10][15]

- Part A (Dose Escalation): Patients with relapsed/refractory DLBCL or FL received golcadomide monotherapy at various dose levels and schedules to determine the maximum tolerated dose and recommended Phase 2 dose.[10][11]
- Part B (Dose Expansion): Investigates golcadomide as a monotherapy and in combination with other agents, such as rituximab.[15]

## Study Design: CC-220-DLBCL-001

This is an open-label, multicenter, dose-escalation and expansion trial evaluating the safety and preliminary efficacy of CELMoD agents, including golcadomide, in combination with R-CHOP for previously untreated aggressive B-cell lymphoma.[12][16]

# Signaling Pathway and Experimental Workflow Mechanism of Action: Golcadomide as a "Molecular Glue"

Golcadomide functions by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][8][17] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[2][5][6][7] The degradation of these factors results in direct cancer cell death (apoptosis) and enhanced antitumor immune responses.[5][7]





Click to download full resolution via product page

Caption: Mechanism of action of Golcadomide.

### **Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the clinical trials of golcadomide.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for Golcadomide.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Updated results from a Phase I/II trial of golcadomide ± rituximab in R/R FL | VJHemOnc [vjhemonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential of CELMoDs for the treatment of multiple myeloma | VJHemOnc [vjhemonc.com]
- 10. onclive.com [onclive.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Paper: Golcadomide (GOLCA; CC-99282), a Novel CELMoD Agent, Plus R-CHOP in Patients (pts) with Previously Untreated Aggressive B-Cell Lymphoma (a-BCL): Safety and Efficacy Results from Phase 1b Dose Expansion [ash.confex.com]
- 13. Bristol Myers Squibb Two Early Studies Evaluating Potential First-in-Class CELMoD™
  Agent Golcadomide for the Treatment of Non-Hodgkin Lymphomas Presented at ASH 2023
  [news.bms.com]
- 14. Two Early Studies Evaluating Potential First-in-Class CELMoD™ Agent Golcadomide for the Treatment of Non-Hodgkin Lymphomas Presented at ASH 2023 | Financial Post







[financialpost.com]

- 15. Golcadomide ± rituximab for R/R NHL: Phase I/II trial interim analysis | VJHemOnc [vjhemonc.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy and Mechanism of Golcadomide (CC-99282) in Non-Hodgkin's Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583236#reproducibility-of-ch282-5-experimental-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com